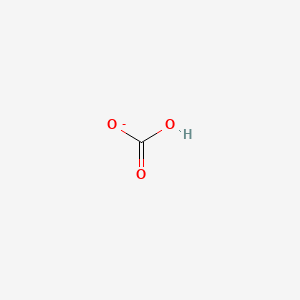
Carbonate, hydrogen(8CI,9CI)
カタログ番号 B1211370
:
71-52-3
分子量: 61.017 g/mol
InChIキー: BVKZGUZCCUSVTD-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04766209
Procedure details


Carbonating agents are prepared by reacting bicarbonate ions with the amino moiety of glucosamine or galatosamine in aqueous solution to form glucoasamine bicarbonate or galactosamine bicarbonate. The bicarbonate is then isolated by drying. The resulting dry 2-amino sugar bicarbonate is stable at room temperature and can be used as a carbonating agent. It may be used with other constituents to form a dry beverage mix. Upon rehydration, the 2-amino sugar bicarbonate releases carbon dioxide and additionally imparts a mild sweet taste to the carbonated beverage.

[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[O-:2].[OH:5][CH:6]1[O:14][C@H:13]([CH2:15][OH:16])[C@@H:11]([OH:12])[C@H:9]([OH:10])[C@H:7]1[NH2:8]>>[C:1](=[O:2])([OH:4])[O-:3].[C:1](=[O:2])([OH:4])[OH:3].[OH:5][CH:6]1[O:14][C@H:13]([CH2:15][OH:16])[C@H:11]([OH:12])[C@H:9]([OH:10])[C@H:7]1[NH2:8] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O
|
Step Two
[Compound]
|
Name
|
amino
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1[C@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])(O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(O)(O)=O.OC1[C@H](N)[C@@H](O)[C@@H](O)[C@H](O1)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
